molecular formula C14H8BrClN2O B5681164 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No. B5681164
M. Wt: 335.58 g/mol
InChI Key: GXJZWXSSSIXTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. It is a member of the oxadiazole family and has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

Mechanism of Action

The exact mechanism of action of 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, its anti-inflammatory activity is thought to be mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, while its antitumor activity is thought to be mediated through the induction of apoptosis and inhibition of angiogenesis.
Biochemical and physiological effects:
In addition to its pharmacological activities, this compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to have antioxidant activity, which may contribute to its anti-inflammatory and antitumor activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. One possible direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole involves the reaction of 3-bromobenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to yield the desired oxadiazole product. The reaction is typically carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform.

Scientific Research Applications

2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, this compound has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.

properties

IUPAC Name

2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-11-3-1-2-10(8-11)14-18-17-13(19-14)9-4-6-12(16)7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJZWXSSSIXTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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